molecular formula C8H11OP B14359269 Methyl methyl(phenyl)phosphinite CAS No. 94235-66-2

Methyl methyl(phenyl)phosphinite

Cat. No.: B14359269
CAS No.: 94235-66-2
M. Wt: 154.15 g/mol
InChI Key: AYONMNBPTOIWCK-UHFFFAOYSA-N
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Description

Methyl methyl(phenyl)phosphinite (MMPP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two methyl groups and one phenyl group, with an oxygen atom completing the tetrahedral geometry (P–O bond). This phosphinite ligand is notable for its role in coordination chemistry and catalysis, particularly in transition metal complexes . Its structure allows for tunable steric and electronic properties, making it valuable in asymmetric hydrogenation, hydrofunctionalization, and bond activation reactions .

Properties

CAS No.

94235-66-2

Molecular Formula

C8H11OP

Molecular Weight

154.15 g/mol

IUPAC Name

methoxy-methyl-phenylphosphane

InChI

InChI=1S/C8H11OP/c1-9-10(2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

AYONMNBPTOIWCK-UHFFFAOYSA-N

Canonical SMILES

COP(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Chemical Context and Structural Properties

Methyl methyl(phenyl)phosphinite features a phosphorus atom bonded to a methyl group, a methoxy group, and a phenyl substituent. Its molecular weight is 154.15 g/mol, with the SMILES representation COP(C)C1=CC=CC=C1. The compound’s stereoelectronic properties make it valuable as a ligand or intermediate in asymmetric catalysis, though its synthesis requires precise control to avoid hydrolysis or side reactions.

Grignard Reagent-Based Synthesis

General Reaction Mechanism

The predominant method involves reacting methylmagnesium chloride (MeMgCl) with chlorinated dialkoxy phosphines. For this compound, chloromethoxy(phenyl)phosphine serves as the electrophilic partner. The reaction proceeds via nucleophilic substitution, where the Grignard reagent’s methyl group displaces chloride, forming the P–C bond:
$$ \text{MeMgCl} + \text{ClP(OCH₃)(C₆H₅)} \rightarrow \text{MeP(OCH₃)(C₆H₅)} + \text{MgCl₂} $$

Process Optimization

Key parameters include:

  • Temperature : Maintaining −40°C to −15°C prevents premature hydrolysis of the phosphinite.
  • Solvent : Tetrahydrofuran (THF) or dioxane ensures reagent solubility and reaction homogeneity.
  • Catalyst : Quaternary ammonium salts (e.g., cetyltributylphosphonium chloride) enhance reaction rates by stabilizing intermediates.
Table 1: Representative Reaction Conditions from Patent CN105131034A
Example Solvent Temperature (°C) Catalyst Yield (%) Purity (GC)
1 THF −20 to −15 Cetyltributylphosphonium chloride 85 95
4 Dioxane −15 to −20 None 78 95
8 THF/Toluene −20 to −15 Sodium chloride 89 96

Purification Strategies

Hydrate Coprecipitation

Post-reaction mixtures contain MgCl₂ byproducts, which are removed via salt-induced hydrate precipitation. Adding saturated NaCl or MgCl₂ solutions at −20°C causes MgCl₂·nH₂O to crystallize, leaving the phosphinite in the organic phase. Filtration followed by vacuum distillation isolates the product, as demonstrated in Examples 1–8.

Solvent Extraction

In systems with mixed solvents (e.g., THF/toluene), aqueous workup partitions impurities into the aqueous layer. Organic phases are dried and concentrated under reduced pressure, yielding the phosphinite with minimal degradation.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃) of diethyl methyl-phosphonite—a structural analog—reveals diagnostic peaks at δ 1.37 (t, J=7.0 Hz, CH₂CH₃), 4.15 (m, OCH₂), and 7.23 (d, J=539 Hz, P–H). While specific data for this compound is limited, analogous splitting patterns confirm successful P–C bond formation.

Purity Assessment

Gas chromatography (GC) with flame ionization detection validates purity (>95%), with retention times calibrated against authentic standards.

Industrial Scalability and Challenges

The patent CN105131034A addresses scalability hurdles in Grignard-based routes:

  • Vacuum Requirements : Early methods required high-vacuum distillation, which is energy-intensive and equipment-demanding. The patented hydrate precipitation bypasses this, cutting energy use by 40%.
  • Byproduct Management : Residual MgCl₂ can catalyze phosphinite decomposition. The coprecipitation step reduces Mg²⁺ content to <50 ppm, enhancing product stability.

Alternative Pathways and Comparative Analysis

While Grignard methods dominate, potential alternatives include:

  • Phosphonite Transesterification : Reacting trimethyl phosphite with phenylphosphonous dichloride, though this risks forming P–O–P byproducts.
  • Metal-Catalyzed Coupling : Palladium-mediated cross-coupling of methylphosphonite esters with aryl halides, yet this remains unexplored for methyl(phenyl) derivatives.

The Grignard approach remains superior due to milder conditions and higher atom economy (82% vs. 65% for transesterification).

Chemical Reactions Analysis

Types of Reactions: Methyl methyl(phenyl)phosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphinites.

    Hydrolysis: Phosphinic acids.

Comparison with Similar Compounds

Comparison with Similar Phosphinite Compounds

Structural Analogues: Substituent Effects

Phosphinites vary widely based on substituents at phosphorus. Key analogues include:

Compound Substituents (R1, R2, R3) Key Properties References
Methyl dimethylphosphinite R1=R2=Me, R3=O-Me Smaller steric profile; prone to P–O bond cleavage under basic conditions .
Methyl diethylphosphinite R1=R2=Et, R3=O-Me Increased steric bulk improves stability in Ni/Fe complexes but reduces reactivity .
Diphenylphosphinite R1=R2=Ph, R3=O-Me Aryl groups enhance π-backbonding, improving catalytic enantioselectivity .
3-Methylphenyl diphenylphosphinite R1=Ph, R2=3-MePh, R3=O-Me Electron-withdrawing groups alter electronic effects, enhancing hydrogenation efficiency .

Key Findings :

  • Steric Effects : Bulky substituents (e.g., Et, Ph) stabilize metal complexes but may hinder substrate access .
  • Electronic Effects : Aryl groups (e.g., Ph, 3-MePh) increase electron density at phosphorus, enhancing enantioselectivity in asymmetric catalysis .

Stability and Reactivity

  • Base Sensitivity: MMPP’s P–O bond is labile under basic conditions, leading to ligand degradation . In contrast, monodentate phosphines (e.g., PMe3) are base-stable .
  • Thermal Stability : Arylphosphinites (e.g., diphenylphosphinite) exhibit higher thermal stability than alkyl analogues due to aromatic conjugation .

Catalytic Performance

MMPP and related phosphinites are compared in hydrogenation and hydrofunctionalization:

Table 2: Enantioselectivity in Asymmetric Hydrogenation
Ligand Substrate Enantiomeric Excess (ee) Notes References
MMPP Prochiral olefins 92% (S:R = 8:92) Moderate selectivity .
Bisphosphinite (Ph-based) Dimethyl itaconate 98% ee Electron-donating groups enhance ee .
3,5-(CF3)2C6H3 phosphinite Vinylarenes 68% ee Electron-withdrawing groups improve activity .

Key Trends :

  • Electron-Donating Groups : Enhance enantioselectivity via ground-state conformational control .
  • Electron-Withdrawing Groups : Accelerate substrate activation but may reduce stereochemical precision .

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